![molecular formula C17H17N3O3 B2904733 2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide CAS No. 245039-28-5](/img/structure/B2904733.png)
2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for these reactions are all part of this analysis .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis and Characterization
Catalytic Studies and Schiff Base Ligands The synthesis and characterization of Schiff base ligands and their manganese(III) complexes, including studies on peroxidase mimicry, highlight the compound's role in catalytic applications. The synthesis involves condensation reactions leading to ligands with potential in catalytic oxidation processes, showcasing the compound's versatility in creating complex coordination compounds with enzymatic activity mimicry (Bermejo et al., 2017).
Organotin Derivatives and Nonlinear Optical Properties Organotin derivatives synthesized from Schiff bases, characterized by NMR, elemental analysis, and X-ray diffraction, demonstrate the compound's utility in material science, particularly in the development of materials with nonlinear optical properties. This underscores its significance in creating materials with potential electronic and photonic applications (Muñoz-Flores et al., 2014).
Photopolymerization Initiators Research into the development of alkoxyamines bearing chromophore groups for photopolymerization initiators showcases the compound's role in polymer chemistry. The study on its decomposition under UV irradiation to generate radicals presents a novel approach to initiating polymerization processes, essential for creating tailored polymeric materials (Guillaneuf et al., 2010).
Metal Complex Synthesis and Application The synthesis of tailored Schiff base metal complexes, involving Fe(III), Co(II), and Ni(II), for various applications including antibacterial and anticorrosion activities, illustrates the compound's utility in creating metal-organic frameworks and complexes. These complexes' characterization and applications highlight the importance of such compounds in both biomedical and industrial fields (Shukla et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with estrogen receptors . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and reproduction.
Mode of Action
It’s known that oximes, such as this compound, can react with aldehydes and ketones to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon .
Biochemical Pathways
Similar compounds have been associated with the methionine salvage pathway , which is fundamental for the synthesis and recycling of the amino acid methionine .
Pharmacokinetics
It’s known that the presence of certain substituents can affect the pharmacokinetics of similar compounds . For instance, 2α-methyl, 2-chlor, 6α-methyl, 16α-methyl, 16β-methyl, 16-methylene, and 16,17-methyloxazoline substituents have been found to lead to steric inhibition of certain enzymes, potentially affecting drug metabolism .
Result of Action
Similar compounds have been found to interact with estrogen receptors, potentially influencing gene expression and cellular signaling pathways .
Safety and Hazards
properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-diphenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-18-12-15(16(21)19-13-8-4-2-5-9-13)17(22)20-14-10-6-3-7-11-14/h2-12,15H,1H3,(H,19,21)(H,20,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRKTPTOZBWLN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)
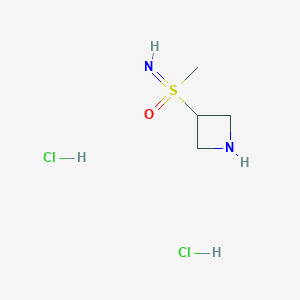
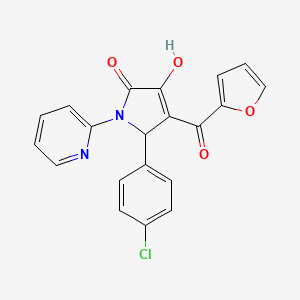
![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)
![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)

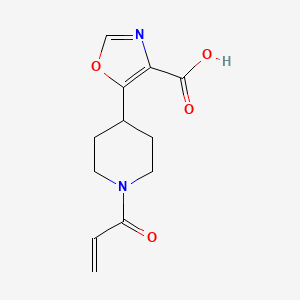
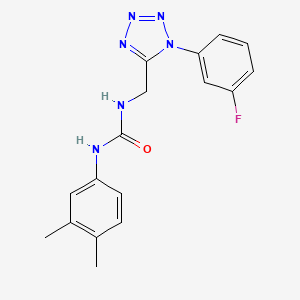
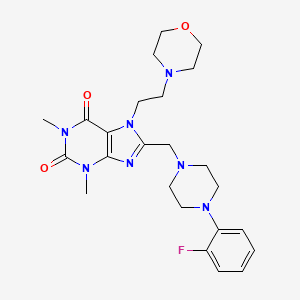
![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)